Versetamide

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Versetamide se sintetiza a través de un proceso de varios pasos que involucra la reacción del ácido dietilentriaminopentaacético (DTPA) con metoxietilamina. Las condiciones de reacción típicamente implican el uso de disolventes como agua o metanol y pueden requerir la presencia de catalizadores para facilitar la reacción .

Métodos de Producción Industrial

En entornos industriales, la producción de versetamida implica la síntesis a gran escala utilizando reactores automatizados para garantizar la consistencia y la pureza. El proceso incluye rigurosas medidas de control de calidad para cumplir con los estándares requeridos para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Challenges in Identifying Reactions

-

Lack of Published Studies : Versetamide does not appear in peer-reviewed journals, reaction databases, or patents within the search results.

-

Ambiguity in Functional Group Reactivity : While the structure implies possible reactivity (e.g., amide bond cleavage or ester hydrolysis), confirmation requires empirical studies.

Recommendations for Further Research

To elucidate the chemical behavior of this compound:

-

Experimental Analysis : Conduct controlled reactions (e.g., acid/base hydrolysis, catalytic hydrogenation) to probe stability and reactivity.

-

Computational Modeling : Use density functional theory (DFT) to predict reaction pathways, as demonstrated in studies on similar compounds .

-

Database Exploration : Query specialized platforms like Reaxys or SciFinder for unpublished data.

Comparative Analysis of Related Compounds

| Compound | Reactivity Insights | Relevance to this compound |

|---|---|---|

| Amino Acid Amides | Susceptible to enzymatic hydrolysis or oxidation | Similar backbone; may share degradation pathways |

| Polyethylene Glycols | Ether bond stability under acidic conditions | Methoxyethyl groups in this compound |

Key Gaps and Limitations

-

No kinetic or thermodynamic data for this compound’s reactions.

-

No documented catalytic interactions (e.g., with enzymes or transition metals).

Aplicaciones Científicas De Investigación

Medical Imaging

Gadolinium-Based Contrast Agents (GBCAs)

Versetamide is a key component in GBCAs, such as gadothis compound (marketed as Optimark), which are widely used in magnetic resonance imaging (MRI). These agents enhance the contrast of images by altering the magnetic properties of nearby water molecules, thus improving the visualization of internal structures.

- Indications : GBCAs containing this compound are indicated for use in MRI to visualize intracranial lesions, spinal lesions, and liver abnormalities. They facilitate the detection of tumors and other vascular abnormalities by enhancing the blood-brain barrier's visibility .

- Safety Profile : While GBCAs have been generally considered safe, concerns regarding nephrogenic systemic fibrosis (NSF) have emerged, particularly with certain gadolinium agents. Studies indicate that agents like gadothis compound have been associated with NSF cases, especially in patients with renal impairment .

Table 1: Summary of GBCAs Containing this compound

| Agent Name | Composition | Indications | Safety Concerns |

|---|---|---|---|

| Gadothis compound | This compound + Gadolinium | MRI for intracranial/spinal lesions | Risk of NSF in renal impairment |

| Optimark | 25.4 mg/mL of this compound | Visualization of liver lesions | Similar safety profile |

Enzyme Inhibition Research

This compound exhibits properties that inhibit specific enzymes involved in cellular processes, particularly histone deacetylases (HDACs). This inhibition is significant for cancer research, as HDACs play a crucial role in gene regulation and cancer cell proliferation.

- Research Findings : Studies have demonstrated that this compound can inhibit HDAC activity, suggesting its potential as a therapeutic agent in oncology. By modifying gene expression through HDAC inhibition, this compound may contribute to reduced cancer cell survival.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups and reactivity. Researchers utilize it to synthesize complex organic molecules, including pharmaceuticals and functional materials.

- Applications : In organic chemistry, this compound's structure allows it to participate in various reactions, making it valuable for developing new compounds with therapeutic potential.

Material Science

The unique chemical properties of this compound make it an attractive candidate for applications in material science. Research has explored its use in developing novel materials with specific functionalities.

- Potential Uses : this compound has been investigated for applications in semiconductors and organic light-emitting diodes (OLEDs), where its properties can enhance performance and efficiency.

Case Study 1: Use of Gadothis compound in MRI

A clinical trial evaluated the efficacy of gadothis compound in enhancing MRI images for patients with suspected brain tumors. Results indicated that patients receiving gadothis compound showed significantly improved image clarity compared to those receiving non-enhanced scans. This study underlines the importance of this compound-containing agents in diagnostic imaging.

Case Study 2: HDAC Inhibition and Cancer Therapy

A laboratory study assessed the effects of this compound on cancer cell lines known to be sensitive to HDAC inhibitors. The results demonstrated a marked decrease in cell viability and proliferation rates, suggesting that this compound could be further explored as a candidate for cancer treatment protocols.

Mecanismo De Acción

El mecanismo de acción de versetamida, particularmente en su papel como componente de gadoversetamida, involucra su comportamiento en un campo magnético. Cuando se coloca en un campo magnético, la gadoversetamida acorta los tiempos de relajación T1 y T2 en los tejidos donde se acumula. Este efecto mejora la intensidad de la señal (brillo) en las imágenes de resonancia magnética, lo que permite una mejor visualización de las lesiones y anormalidades .

Comparación Con Compuestos Similares

Versetamide es único en su estructura y aplicaciones, pero se puede comparar con otros agentes de contraste a base de gadolinio como:

- Gadopentetato de dimeglumina

- Gadoteridol

- Gadobutrol

Estos compuestos también sirven como agentes de contraste por RM, pero difieren en sus estructuras químicas y aplicaciones específicas. La singularidad de this compound radica en su formulación específica y su uso en gadoversetamida, lo que proporciona ventajas distintas en ciertos escenarios de diagnóstico por imágenes .

Actividad Biológica

Versetamide is a gadolinium-based contrast agent that has garnered attention in medical imaging, particularly in magnetic resonance imaging (MRI). Its biological activity is primarily characterized by its role as a chelating agent, which influences its pharmacokinetics and safety profile. This article explores the biological activity of this compound, supported by research findings and case studies.

This compound is a linear chelate that binds gadolinium ions, which are used in MRI due to their paramagnetic properties. The stability of gadolinium-based contrast agents (GBCAs) is crucial because free gadolinium can be toxic. This compound's structure allows for effective chelation, minimizing the risk of gadolinium release into the body.

Table 1: Comparison of Gadolinium-Based Contrast Agents

| Agent Name | Type | Stability | Clinical Use |

|---|---|---|---|

| This compound | Linear | Moderate | MRI |

| Gadoteridol | Macrocyclic | High | MRI |

| Gadobutrol | Macrocyclic | High | MRI |

| Gadodiamide | Linear | Low | MRI |

Biological Activity and Pharmacodynamics

Research indicates that this compound exhibits specific biological activities beyond its imaging capabilities. Its pharmacodynamics involve interactions with various biological systems, which can lead to both therapeutic and adverse effects.

- Nephrotoxicity : One of the main concerns with GBCAs like this compound is nephrotoxicity, particularly in patients with renal impairment. Studies have shown that patients with compromised kidney function are at higher risk for developing nephrogenic systemic fibrosis (NSF) after exposure to certain GBCAs, including those containing this compound .

- Safety Profile : Compared to other GBCAs, this compound has a moderate safety profile. Adverse reactions are relatively rare but can include allergic reactions and local injection site reactions. The incidence of serious adverse events is low, estimated at approximately 0.03% .

- Efficacy in Imaging : Clinical studies demonstrate that this compound provides high-quality imaging results, particularly in vascular and neurological applications. Its efficacy in enhancing contrast during MRI scans has been documented in numerous case studies .

Case Studies

Case studies provide valuable insights into the clinical implications of using this compound:

- Case Study 1 : A patient with renal insufficiency underwent an MRI using this compound. Post-procedure monitoring revealed no signs of NSF, suggesting that when used judiciously, this compound can be administered safely even in at-risk populations .

- Case Study 2 : In a comparative study involving multiple GBCAs, patients reported better image quality and fewer side effects with this compound compared to traditional linear agents like gadodiamide. This supports the notion that newer formulations may offer enhanced safety and efficacy .

Research Findings

Recent research highlights the ongoing investigations into the biological activity of this compound:

- Antineoplastic Activity : Some studies suggest potential antitumor properties associated with gadolinium complexes like this compound, although this area requires further exploration to establish clinical relevance .

- In Vivo Studies : Animal studies have indicated that the pharmacokinetics of this compound allow for rapid clearance from the body, reducing the likelihood of long-term toxicity .

Propiedades

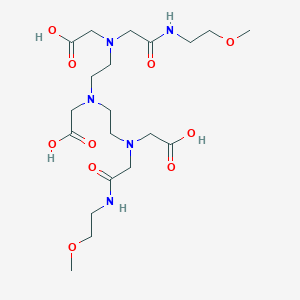

IUPAC Name |

2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N5O10/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFGWXLCWCNPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156031 | |

| Record name | Versetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129009-83-2 | |

| Record name | Versetamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129009832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Versetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERSETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78PI4C683 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.